molecular formula C9H6N2OS B8463801 4-Isothiocyanatooxindole

4-Isothiocyanatooxindole

Cat. No.: B8463801
M. Wt: 190.22 g/mol
InChI Key: DKTWGJGQNXLPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isothiocyanatooxindole is a useful research compound. Its molecular formula is C9H6N2OS and its molecular weight is 190.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that isothiocyanates possess anticancer properties. For instance, 4-isothiocyanatooxindole has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Research has demonstrated that compounds with the isothiocyanate moiety can inhibit tumor growth and metastasis in various cancer models.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound derivatives in inhibiting the proliferation of breast cancer cells. The compound was found to activate apoptotic pathways while downregulating anti-apoptotic proteins, showcasing its potential as a therapeutic agent against breast cancer .

Antimicrobial Properties

Isothiocyanates are also recognized for their antimicrobial activities. This compound exhibits significant antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents.

Case Study:
In vitro studies demonstrated that this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways .

Agricultural Applications

The potential use of this compound in agriculture is linked to its role as a natural pesticide. Isothiocyanates derived from cruciferous plants have been shown to possess insecticidal properties.

Pest Management

Research indicates that this compound can be utilized as a bio-pesticide due to its ability to deter pests and inhibit their growth. This application is particularly relevant in organic farming, where synthetic pesticides are restricted.

Case Study:
Field studies have shown that crops treated with formulations containing this compound exhibited reduced pest populations without adversely affecting beneficial insects .

Material Science Applications

In addition to its biological activities, this compound has potential applications in material science, particularly in the development of functional materials.

Polymer Chemistry

The incorporation of isothiocyanate groups into polymer matrices can enhance their properties, such as thermal stability and mechanical strength. Research into modifying polymers with this compound could lead to new materials with tailored functionalities for specific applications.

Case Study:
Recent investigations have explored the use of this compound in synthesizing novel polymer composites that exhibit improved resistance to environmental degradation .

Properties

Molecular Formula

C9H6N2OS

Molecular Weight

190.22 g/mol

IUPAC Name

4-isothiocyanato-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H6N2OS/c12-9-4-6-7(10-5-13)2-1-3-8(6)11-9/h1-3H,4H2,(H,11,12)

InChI Key

DKTWGJGQNXLPCV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2N=C=S)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Dimethylaminopyridine (0.086 g, 0.706 mmol) and di-2-pyridyl thionocarbonate (0.983 g, 4.23 mmol) are added to a solution of 4-aminooxindole (0.523 g, 3.53 mmol) in methylene chloride. The resulting mixture is stirred at room temperature for two hours during which time a soluble solution forms. The methylene chloride is removed by rotary evaporation and the crude residue is purified via silica gel column chromatography using 40% ethyl acetate/hexanes as the eluent. The appropriate fractions are combined and the solvents removed by rotary evaporation to yield 0.531 g of 4-isothiocyanatooxindole as a dark orange solid (79%, impure).
Quantity
0.983 g
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reactant
Reaction Step One
Quantity
0.523 g
Type
reactant
Reaction Step One
Quantity
0.086 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.